N-(Bromomethyl)phthalimide
Overview
Description
N-(Bromomethyl)phthalimide is a chemical compound that has been studied for its various properties and potential applications in organic synthesis. It is related to phthalimide derivatives, which are known for their utility in the synthesis of a wide range of organic compounds.
Synthesis Analysis
The synthesis of this compound and related compounds has been explored in several studies. For instance, N-[2-(4-methoxyphenyltelluro)ethyl]phthalimide was synthesized by reacting in situ generated ArTe− with N-(2-bromoethyl)phthalimide . Similarly, N-(2-Hydroxyethyl) phthalimide was prepared from phthalic anhydride and ethanolamine, which was then used to synthesize 2-(N-phthalimido)ethyl methacrylate . These methods demonstrate the versatility of phthalimide derivatives in chemical synthesis.
Molecular Structure Analysis
The molecular structure of this compound has been analyzed using density functional theory (DFT) calculations. The optimized geometrical parameters obtained by the B3LYP method showed good agreement with experimental data . Additionally, the stable isomer of N-(2 bromoethyl) phthalimide was determined using DFT calculations, providing insights into the molecular structure and stability of these compounds .
Chemical Reactions Analysis
Phthalimide derivatives undergo various chemical reactions, which have been the subject of research. For example, the halogenation of N-(3-methylbut-2-enyl)phthalimide with N-bromo- or N-chloro-succinimide resulted in the formation of halogenated products . These reactions are important for the further functionalization of phthalimide compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound have been extensively studied. Vibrational spectroscopy provided a detailed interpretation of the infrared and Raman spectra, and the calculated HOMO and LUMO energies indicated that charge transfer occurs within the molecules . The thermodynamic functions of the compound were also analyzed, providing further understanding of its stability and reactivity . The non-linear optical properties and molecular electrostatic potential surface of N-(2 bromoethyl) phthalimide were determined, highlighting its potential applications in materials science .
Scientific Research Applications
Quantum Mechanical Calculations and Spectroscopic Studies
N-(Bromomethyl)phthalimide has been the subject of quantum mechanical calculations using density functional theory (DFT). Studies conducted by Balachandran, Lalitha, and Rajeswari (2012) focused on energies, geometries, and vibrational wavenumbers of this compound, revealing insights into its molecular structure and behavior (Balachandran, Lalitha, & Rajeswari, 2012).
Photophysics and Solvation Dynamics
Mandal et al. (2002) explored the use of this compound as a solvation probe for proteins and microemulsions. This work highlights its utility in studying the dynamics of molecular interactions in different environments (Mandal et al., 2002).
Reactions with Phosphorylated Compounds
Research by Guervenou et al. (2000) described reactions involving this compound with phosphorylated compounds. This study provides insights into the chemical reactivity and potential applications of this compound in synthesizing polyheterocycles or vinyl derivatives (Guervenou et al., 2000).
Antifungal Activity
A study by Pan et al. (2016) on N-substituted phthalimides, including this compound derivatives, demonstrated significant antifungal activity. This research suggests potential applications in developing new fungicides (Pan et al., 2016).
Pharmaceutical and Agrochemical Applications
Pluta, Nikolaienko, and Rueping (2014) developed a new method for synthesizing N-(trifluoromethylthio)phthalimide, demonstrating the versatility of this compound inorganic synthesis and its relevance in pharmaceutical and agrochemical research. This method showcases the potential of this compound in creating biologically active agents (Pluta, Nikolaienko, & Rueping, 2014).
Stereoselective Synthesis of Phosphoryl Derivatives
Durst, Rohrbaugh, and Munavalli (2009) investigated the reaction of this compound with dialkylphosphonites. This study contributes to the understanding of the stereoselectivity in the synthesis of phosphoryl derivatives, highlighting the compound's role in producing various phosphorous-containing molecules (Durst, Rohrbaugh, & Munavalli, 2009).
Convergent Route to Functional Protected Amines and Diamines
Han, Jones, Quiclet-Sire, and Zard (2014) described a process where phthalimide protected amines, including this compound, are converted into geminal phthalimido-bromo derivatives. This method facilitates access to densely functionalized protected amines and diamines, useful in various chemical syntheses (Han, Jones, Quiclet-Sire, & Zard, 2014).
Applications in Biology and Pharmacology
Kushwaha and Kaushik (2016) noted that phthalimide derivatives, including this compound, have a wide range of applications in biology and pharmacology. They serve as scaffolds for designing drug candidates with various biological activities and are used in treating diseases like AIDS, tumors, diabetes, and more (Kushwaha & Kaushik, 2016).
Infrared Spectroscopic Analysis
Krishnakumar, Balachandran, and Chithambarathanu (2005) conducted Fourier transform infrared (FT-IR) spectroscopic analysis of this compound, providing valuable information on its fundamental vibrations and molecular structure (Krishnakumar, Balachandran, & Chithambarathanu, 2005).
Mechanism of Action
Target of Action
N-(Bromomethyl)phthalimide is a chemical compound used in various chemical reactions. It’s known to be used as an initiator in the synthesis of α-phthalimidopoly(styrene) by atom transfer radical polymerisation .
Mode of Action
The compound interacts with its targets through a process known as atom transfer radical polymerisation . This is a type of chain-growth polymerisation that involves the iterative exploitation of a redox process to activate dormant species .
Biochemical Pathways
It’s known to be involved in the synthesis of α-phthalimidopoly(styrene) and functionalized 5-(aminomethyl)pyrimidine-2,4,6-trione analog .
Result of Action
The result of this compound’s action is the formation of new compounds. For example, it’s used in the synthesis of α-phthalimidopoly(styrene) and functionalized 5-(aminomethyl)pyrimidine-2,4,6-trione analog .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors such as temperature, pH, and the presence of other chemical reagents . .
Safety and Hazards
N-(Bromomethyl)phthalimide is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray. Protective measures such as wearing protective gloves, eyewear, and clothing are advised when handling this compound .
properties
IUPAC Name |
2-(bromomethyl)isoindole-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO2/c10-5-11-8(12)6-3-1-2-4-7(6)9(11)13/h1-4H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUSLLECLCKTJQF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0063789 | |
Record name | 1H-Isoindole-1,3(2H)-dione, 2-(bromomethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0063789 | |
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Molecular Weight |
240.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
5332-26-3 | |
Record name | N-(Bromomethyl)phthalimide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5332-26-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 1H-Isoindole-1,3(2H)-dione, 2-(bromomethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005332263 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(Bromomethyl)phthalimide | |
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Record name | 1H-Isoindole-1,3(2H)-dione, 2-(bromomethyl)- | |
Source | EPA Chemicals under the TSCA | |
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Record name | 1H-Isoindole-1,3(2H)-dione, 2-(bromomethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0063789 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(bromomethyl)phthalimide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.854 | |
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Record name | N-(BROMOMETHYL)PHTHALIMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WDG35UDX67 | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary use of N-(Bromomethyl)phthalimide in organic synthesis?
A1: this compound is commonly employed as an alkylating agent in organic synthesis. [, , , , ] Its reactivity stems from the bromine atom, which can be readily displaced by nucleophiles, allowing for the introduction of the phthalimidomethyl group into a variety of molecules.
Q2: Can you provide specific examples of reactions where this compound is used?
A2: Certainly. This compound reacts with:
- Phosphonites: This reaction yields alkyl phenyl hydrogenphosphinates, dialkyl phenylphosphonates, and N-[(bromomethyl)phthalimido)]-phosphinates. The stereoselectivity of the reaction is influenced by the size of the substituents on the phosphorus atom. []
- Imidazole and its derivatives: This reaction produces 1-substituted imidazoles, valuable building blocks in organic synthesis. [, ] For example, reacting this compound with 3,5-dimethylpyrazole yields N-[(3,5-Dimethylpyrazol-1-yl)methyl]phthalimide. []
- Lithium imidazolide: This reaction provides another route to 1-substituted imidazoles, offering an efficient and convenient synthetic method. []
- γ-Stannylated allyl phenyl selenides: This reaction, followed by further transformations, allows for the synthesis of allylic and homoallylic amines, including precursors to natural products like the cytokinin zeatin. []
Q3: How does the structure of this compound contribute to its reactivity?
A3: The phthalimide group in this compound acts as an electron-withdrawing group, making the adjacent methylene carbon more electrophilic. This enhanced electrophilicity facilitates nucleophilic attack at the methylene carbon, leading to the displacement of the bromine atom and alkylation of the nucleophile. [, , , , ]
Q4: Are there any computational studies on this compound?
A4: Yes, Density Functional Theory (DFT) has been used to study this compound and its chlorinated analogue, N-(chloromethyl)phthalimide. These studies have investigated their vibrational spectroscopic properties, Natural Bond Orbital (NBO) analysis, HOMO-LUMO energies, and thermodynamic functions. []
Q5: What can you tell me about the structural characterization of this compound?
A5: While specific spectroscopic data isn't provided in the provided abstracts, researchers typically employ techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy to confirm the structure of this compound and its derivatives. [, ] X-ray crystallography studies have also been conducted to elucidate the three-dimensional structure and intermolecular interactions of compounds derived from this compound. [, ]
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